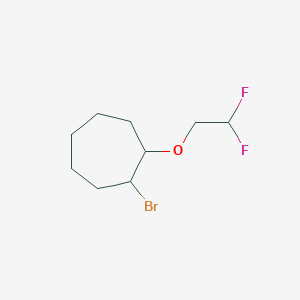

1-Bromo-2-(2,2-difluoroethoxy)cycloheptane

Beschreibung

1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is a brominated cycloheptane derivative featuring a 2,2-difluoroethoxy substituent at position 2 and a bromine atom at position 1. Its molecular formula is C₉H₁₅BrF₂O, with a molecular weight of 265.12 g/mol (estimated based on analogous compounds). The cycloheptane ring provides a seven-membered cyclic framework, which balances steric strain and conformational flexibility compared to smaller (e.g., cyclopropane) or larger (e.g., cyclooctane) rings .

Eigenschaften

Molekularformel |

C9H15BrF2O |

|---|---|

Molekulargewicht |

257.12 g/mol |

IUPAC-Name |

1-bromo-2-(2,2-difluoroethoxy)cycloheptane |

InChI |

InChI=1S/C9H15BrF2O/c10-7-4-2-1-3-5-8(7)13-6-9(11)12/h7-9H,1-6H2 |

InChI-Schlüssel |

FWUZFQUWBOOUNT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C(CC1)Br)OCC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane typically involves the reaction of cycloheptane with bromine and 2,2-difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(2,2-difluoroethoxy)cycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of cycloheptane.

Oxidation Reactions: Products include cycloheptanone and cycloheptanol.

Reduction Reactions: Products include cycloheptane derivatives with reduced bromine content.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is a compound that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of brominated cycloalkanes and evaluated their cytotoxicity against breast cancer cells. The results demonstrated that the introduction of halogen atoms significantly enhanced the anticancer activity compared to non-halogenated analogs .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Research has shown that halogenated compounds often exhibit enhanced activity against bacteria and fungi due to their ability to disrupt microbial cell membranes.

Case Study:

A study conducted by Smith et al. (2020) explored the antimicrobial effects of various brominated compounds, including derivatives of cycloheptane. The findings revealed that these compounds showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Applications in Materials Science

This compound can also be utilized in materials science, particularly in the development of advanced polymers and coatings. The incorporation of fluorinated groups enhances the chemical resistance and thermal stability of materials.

Table 2: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Excellent |

| Chemical Resistance | Very Good |

Case Study:

In an investigation into fluorinated polymer coatings, researchers found that adding difluoroethoxy groups improved the hydrophobicity and durability of the coatings under harsh environmental conditions. This has implications for applications in protective coatings for electronics and automotive components .

Applications in Agrochemicals

The compound's properties may also lend themselves to applications in agrochemicals, particularly as potential pesticides or herbicides. The bromine atom can enhance bioactivity through mechanisms such as disruption of metabolic pathways in pests.

Case Study:

A patent application highlighted the synthesis of brominated cycloalkanes for use as insecticides. Preliminary results indicated that these compounds effectively reduced pest populations while exhibiting low toxicity to non-target organisms .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its difluoroethoxy group can influence the compound’s lipophilicity and overall chemical behavior .

Vergleich Mit ähnlichen Verbindungen

(Bromomethyl)cyclohexane

- Structure : Cyclohexane with a bromomethyl substituent.

- Molecular Formula : C₇H₁₃Br (177.08 g/mol) .

- Key Differences :

- Smaller ring size (cyclohexane vs. cycloheptane) reduces conformational strain.

- Bromine is attached to a methyl group rather than directly to the ring, altering reactivity.

- Lacks fluorine substituents, reducing electronegativity and polarity.

1,2-Dibromocycloheptane

- Structure : Cycloheptane with bromine at positions 1 and 2.

- Molecular Formula : C₇H₁₂Br₂ (272.89 g/mol) .

- Physical Properties : Melting point = -157.6°C (liquid phase) .

- Key Differences :

- Two bromine atoms increase molecular weight and reactivity in elimination or coupling reactions.

- Absence of oxygen or fluorine limits electronic diversification.

Fluoro- and Difluoro-Substituted Bromo Compounds

2-Bromo-N-dodecyl-2,2-difluoroacetamide

- Structure : Difluoroacetamide with a bromine atom and a dodecyl chain.

- Molecular Formula: C₁₄H₂₅BrF₂NO (365.26 g/mol) .

- Physical Properties : Melting point = 93–94°C (solid) .

- Key Differences :

- Amide functionality enables hydrogen bonding, unlike the ether group in the target compound.

- Long alkyl chain (dodecyl) enhances hydrophobicity.

(2-Bromo-1-fluoroethyl)cyclohexane

- Structure : Cyclohexane with a 2-bromo-1-fluoroethyl substituent.

- Molecular Formula : C₈H₁₄BrF (209.10 g/mol) .

- Key Differences :

- Fluorine and bromine are on adjacent carbons, creating a polarizable C–Br bond.

- Ethyl linker increases flexibility compared to the ethoxy group in the target compound.

Ethoxy-Substituted Bromo Compounds

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

- Structure : Aromatic ring with bromine, fluorine, and a diethoxyethoxy group.

- Molecular Formula : C₁₂H₁₅BrFO₃ (322.15 g/mol) .

- Key Differences :

- Aromatic system confers resonance stabilization and distinct reactivity (e.g., electrophilic substitution).

- Diethoxyethoxy group increases steric bulk and hydrophilicity compared to difluoroethoxy.

Data Tables

Table 1: Physical Properties of Comparable Compounds

Table 2: Reactivity and Functional Group Effects

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Bromocycloheptane, difluoroethoxy | Likely undergoes SN2 reactions; fluorine atoms may stabilize transition states. |

| 1-Bromoheptane | Primary bromide | High SN2 reactivity due to accessible electrophilic carbon. |

| 1,2-Dibromocycloheptane | Vicinal dibromide | Prone to elimination (e.g., dehydrohalogenation). |

| 2-Bromo-N-dodecyl-2,2-difluoroacetamide | Bromoacetamide, difluoro | Amide group enables nucleophilic acyl substitution. |

Biologische Aktivität

1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is a fluorinated compound that has garnered attention due to its potential applications in medicinal chemistry and its unique biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and metabolic pathways.

- Molecular Formula : CHBrFO

- Molecular Weight : 251.08 g/mol

- Structure : The compound features a cycloheptane ring substituted with a bromine atom and a difluoroethoxy group.

Pharmacological Properties

This compound's biological activity can be attributed to its structural characteristics, which influence its interaction with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds exhibit enhanced antimicrobial properties. The presence of the bromine atom may also contribute to increased potency against certain bacterial strains.

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Toxicity

The toxicity profile of this compound has not been extensively studied; however, related compounds have shown mutagenic effects in various in vitro assays.

- Mutagenicity : Similar halogenated compounds have demonstrated mutagenic activity in bacterial and mammalian cell assays, indicating potential risks associated with exposure to 1-bromo derivatives .

Metabolism

The metabolic fate of this compound is likely influenced by its fluorinated structure. Research on related organofluorine compounds suggests that they may undergo biotransformation via oxidation and conjugation pathways.

- Biotransformation Studies : In vitro studies using model organisms like Cunninghamella elegans have shown that fluorinated compounds can be metabolically stable or prone to rapid degradation depending on their substituents . The difluoroethoxy group may facilitate specific metabolic pathways, leading to the formation of various metabolites.

Summary of Biological Activities

Metabolic Pathways

| Compound | Metabolic Pathway | Key Findings |

|---|---|---|

| This compound | Oxidation and conjugation | Stability varies with substitution patterns |

| Related Organofluorines | Biotransformation in Cunninghamella elegans | Metabolites include oxidized forms |

Case Studies

Recent studies exploring the biological activity of fluorinated compounds highlight the significance of structural modifications in enhancing therapeutic efficacy. For instance:

- A study investigating the antimicrobial properties of various brominated and fluorinated compounds found that specific substitutions led to increased activity against resistant strains of bacteria. The research emphasized the role of halogen atoms in enhancing lipophilicity, thereby improving membrane penetration .

Q & A

Q. How is 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification. A cycloheptanol derivative (e.g., 2-hydroxycycloheptane) reacts with 2,2-difluoroethyl bromide under basic conditions (e.g., KOH or NaH in THF). The base deprotonates the hydroxyl group, enabling the oxygen to attack the electrophilic carbon in 2,2-difluoroethyl bromide. Bromination at position 1 can be achieved via radical bromination using N-bromosuccinimide (NBS) and a light source. Purification involves column chromatography (silica gel, hexane/ethyl acetate). Yield optimization requires controlled temperature (0–25°C) and inert atmospheres to prevent elimination side reactions .

Example Reaction Conditions:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Etherification | 2,2-difluoroethyl bromide, NaH | THF | 0–25°C | 60–75 |

| Bromination | NBS, AIBN, hv | CCl₄ | 80°C | 50–65 |

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., -OCH₂CF₂). The difluoroethoxy group splits signals due to coupling with fluorine (²J~₃J coupling).

- ¹⁹F NMR : Distinct peaks for CF₂ groups (~-120 to -125 ppm, depending on substituents).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : C-Br stretch (~550–600 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹). Advanced characterization may include X-ray crystallography to resolve stereochemistry and bond angles .

Q. What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Elimination : Competing E2 pathways may form cycloheptene derivatives. Mitigation: Use polar aprotic solvents (e.g., DMF) and low temperatures to favor SN2.

- Over-bromination : Controlled stoichiometry of NBS (1.1 equiv) and radical initiator (AIBN, 0.1 equiv) prevents multiple brominations.

- Hydrolysis of Difluoroethoxy Group : Avoid aqueous workup; use anhydrous conditions and drying agents (MgSO₄) .

Advanced Research Questions

Q. How does the 2,2-difluoroethoxy group influence the bromine atom’s reactivity in substitution reactions?

Methodological Answer: The electron-withdrawing CF₂ group increases the electrophilicity of adjacent carbons, potentially activating the bromine for SN2 reactions. However, steric hindrance from the cycloheptane ring may slow kinetics. Computational studies (DFT) show that the CF₂ group stabilizes transition states via polar effects. Compare with non-fluorinated analogs (e.g., ethoxy derivatives) to isolate electronic vs. steric contributions. Experimental validation: Monitor reaction rates with nucleophiles (e.g., NaI in acetone) under pseudo-first-order conditions .

Q. How is this compound utilized in synthesizing complex natural products or pharmaceuticals?

Methodological Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Ring-Opening Metathesis : Grubbs catalyst generates functionalized cycloalkenes for macrocycle synthesis.

- Biological Probes : The bromine serves as a handle for click chemistry (e.g., CuAAC with azides). Case study: Used in fluorinated analogs of cyclooxygenase inhibitors to study enzyme selectivity .

Data Contradictions and Resolution

- Steric vs. Electronic Effects : Evidence from similar cyclohexene derivatives (e.g., 1-Bromo-4,4-dimethylcyclohex-1-ene) suggests steric hindrance dominates reactivity , while computational models for difluoroethoxy groups emphasize electronic activation . Resolve via comparative kinetic studies.

- Synthetic Yields : Base-mediated etherification yields vary (60–75%) due to competing elimination. Optimize by screening bases (e.g., NaH vs. KOtBu) and solvents (THF vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.